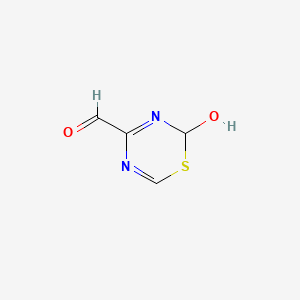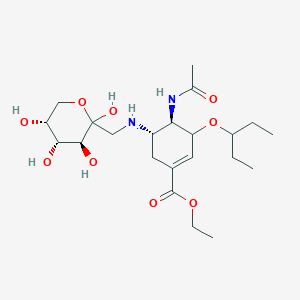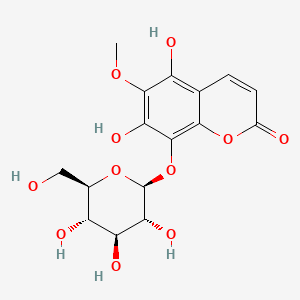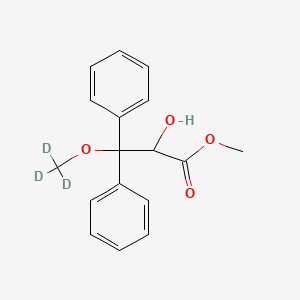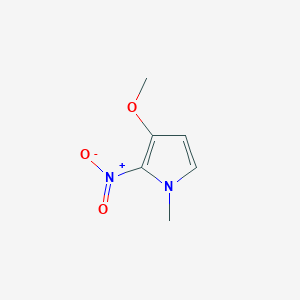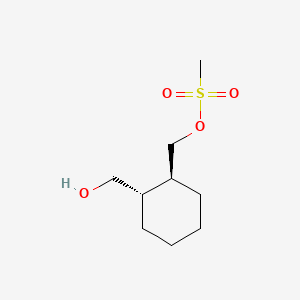
((1S,2S)-2-(Hydroxymethyl)cyclohexyl)methyl Methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((1S,2S)-2-(Hydroxymethyl)cyclohexyl)methyl Methanesulfonate: is a chemical compound with the molecular formula C9H18O4S and a molecular weight of 222.30 g/mol. This compound is often used as an intermediate in the synthesis of various pharmacological agents, particularly those targeting cardiovascular, neurological, and oncological conditions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((1S,2S)-2-(Hydroxymethyl)cyclohexyl)methyl Methanesulfonate typically involves the reaction of (1S,2S)-2-(Hydroxymethyl)cyclohexanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar reaction pathways as laboratory-scale synthesis, with optimizations for yield and purity.
化学反応の分析
Types of Reactions: ((1S,2S)-2-(Hydroxymethyl)cyclohexyl)methyl Methanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to yield (1S,2S)-2-(Hydroxymethyl)cyclohexanol.
Oxidation Reactions: It can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used.
Reduction Reactions: (1S,2S)-2-(Hydroxymethyl)cyclohexanol.
Oxidation Reactions: Corresponding ketones or carboxylic acids.
科学的研究の応用
Chemistry: In chemistry, ((1S,2S)-2-(Hydroxymethyl)cyclohexyl)methyl Methanesulfonate is used as an intermediate in the synthesis of complex molecules, particularly in the development of new pharmaceuticals.
Biology and Medicine: The compound is studied for its potential therapeutic applications, including its role in the synthesis of drugs targeting cardiovascular diseases, neurological disorders, and certain cancers.
Industry: In the industrial sector, it is used in the production of various chemical products and as a reagent in organic synthesis.
作用機序
The mechanism of action of ((1S,2S)-2-(Hydroxymethyl)cyclohexyl)methyl Methanesulfonate is primarily related to its role as an intermediate in the synthesis of pharmacologically active compounds. It acts by facilitating the formation of key molecular structures that interact with specific biological targets, such as enzymes or receptors, to exert therapeutic effects.
類似化合物との比較
Methyl [(1S,2S)-2-hydroxycyclohexyl]acetate: This compound has a similar cyclohexyl structure but differs in its functional groups.
Cyclohexaneacetic acid, 2-hydroxy-, methyl ester: Another similar compound with a different ester functional group.
Uniqueness: ((1S,2S)-2-(Hydroxymethyl)cyclohexyl)methyl Methanesulfonate is unique due to its specific methanesulfonate group, which imparts distinct reactivity and properties compared to other similar cyclohexyl compounds.
特性
分子式 |
C9H18O4S |
|---|---|
分子量 |
222.30 g/mol |
IUPAC名 |
[(1S,2S)-2-(hydroxymethyl)cyclohexyl]methyl methanesulfonate |
InChI |
InChI=1S/C9H18O4S/c1-14(11,12)13-7-9-5-3-2-4-8(9)6-10/h8-10H,2-7H2,1H3/t8-,9-/m1/s1 |
InChIキー |
LJBIVSUNNMGZEX-RKDXNWHRSA-N |
異性体SMILES |
CS(=O)(=O)OC[C@H]1CCCC[C@@H]1CO |
正規SMILES |
CS(=O)(=O)OCC1CCCCC1CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


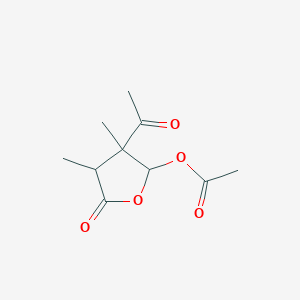
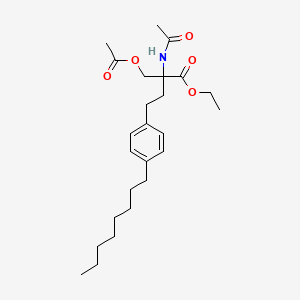
![2-(3-(1-Oxo-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)propyl)isoindoline-1,3-dione](/img/structure/B13837841.png)
![(4S)-4-[[2-[4-(dimethylamino)-1-[3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-2-yl]butyl]-3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B13837853.png)
![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one](/img/structure/B13837854.png)


